molecular formula C6H12Cl2N2S B13119678 Thiophene-2,5-diyldimethanaminedihydrochloride

Thiophene-2,5-diyldimethanaminedihydrochloride

Cat. No.: B13119678
M. Wt: 215.14 g/mol
InChI Key: DKJUFHXVDLTTPI-UHFFFAOYSA-N
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Description

Thiophene-2,5-diyldimethanaminedihydrochloride is a compound that belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its potential biological activities and its role in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene-2,5-diyldimethanaminedihydrochloride, often involves the use of condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2,5-diyldimethanaminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into thiolanes or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Biological Activity

Thiophene-2,5-diyldimethanaminedihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Overview of Thiophene Compounds

Thiophenes are sulfur-containing heterocycles that have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural diversity of thiophene derivatives allows for various modifications that can enhance their pharmacological profiles. This compound is a specific derivative that has been studied for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiophene derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of thiophene-based compounds against various bacterial strains, demonstrating their potential as antimicrobial agents. For instance, compounds derived from thiophenes exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiophene derivatives have shown promising results in cancer research. For example, a series of studies evaluated the cytotoxic effects of thiophene compounds on different cancer cell lines. The findings revealed that certain thiophene derivatives could induce apoptosis and inhibit cell proliferation effectively. In particular, one study reported IC50 values as low as 1.4 µM for specific thiophene derivatives against prostate cancer cells (PC3) .

Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has also been documented. Compounds containing thiophene rings have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Thiophenes can act as enzyme inhibitors, modulating pathways involved in inflammation and cancer progression.
  • Receptor Binding : These compounds may bind to specific receptors, altering cellular signaling pathways that lead to therapeutic effects.
  • Oxidative Stress Modulation : Thiophenes have antioxidant properties that can mitigate oxidative stress, contributing to their protective effects against cellular damage.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, with an MIC value of 10 µg/mL against E. coli .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on the cytotoxicity of thiophene derivatives showed that this compound exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 value of 2 µM. This suggests its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

Compound Activity IC50 (µM) MIC (µg/mL)
This compoundAnticancer2.010
Other Thiophene Derivative AAntimicrobialN/A5
Other Thiophene Derivative BAnti-inflammatoryN/A15

Properties

Molecular Formula

C6H12Cl2N2S

Molecular Weight

215.14 g/mol

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C6H10N2S.2ClH/c7-3-5-1-2-6(4-8)9-5;;/h1-2H,3-4,7-8H2;2*1H

InChI Key

DKJUFHXVDLTTPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)CN)CN.Cl.Cl

Origin of Product

United States

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